molecular formula C30H32N2O3S B5189649 DIBENZYL({2-HYDROXY-3-[N-(3-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE

DIBENZYL({2-HYDROXY-3-[N-(3-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE

Cat. No.: B5189649
M. Wt: 500.7 g/mol
InChI Key: CCFSAYGXFQLIAW-UHFFFAOYSA-N
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Description

DIBENZYL({2-HYDROXY-3-[N-(3-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE is a complex organic compound with the molecular formula C30H32N2O3S It is characterized by its intricate structure, which includes a sulfonamide group, a hydroxyl group, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIBENZYL({2-HYDROXY-3-[N-(3-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-hydroxy-3-(N-(3-methylphenyl)benzenesulfonamido)propylamine with benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

DIBENZYL({2-HYDROXY-3-[N-(3-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

DIBENZYL({2-HYDROXY-3-[N-(3-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of DIBENZYL({2-HYDROXY-3-[N-(3-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl group may also play a role in hydrogen bonding and molecular recognition. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **DIBENZYL({2-HYDROXY-3-[N-PHENYL]BENZENESULFONAMIDO]PROPYL})AMINE
  • **DIBENZYL({2-HYDROXY-3-[N-(2-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE

Uniqueness

DIBENZYL({2-HYDROXY-3-[N-(3-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O3S/c1-25-12-11-17-28(20-25)32(36(34,35)30-18-9-4-10-19-30)24-29(33)23-31(21-26-13-5-2-6-14-26)22-27-15-7-3-8-16-27/h2-20,29,33H,21-24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFSAYGXFQLIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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